molecular formula C21H22F2N8O2 B10937885 2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide CAS No. 1174880-03-5

2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide

Cat. No.: B10937885
CAS No.: 1174880-03-5
M. Wt: 456.4 g/mol
InChI Key: LBHMXGNLQGVDKX-UHFFFAOYSA-N
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Description

3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of reagents such as cyclopentylamine, difluoromethyl ketone, and various catalysts to facilitate the formation of the pyrazolo[3,4-b]pyridine core . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved can include signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Properties

CAS No.

1174880-03-5

Molecular Formula

C21H22F2N8O2

Molecular Weight

456.4 g/mol

IUPAC Name

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propanamide

InChI

InChI=1S/C21H22F2N8O2/c1-29-20-14(9-26-29)19(24-11-25-20)27-16(32)6-7-30-17(33)8-13(18(22)23)15-10-31(28-21(15)30)12-4-2-3-5-12/h8-12,18H,2-7H2,1H3,(H,24,25,27,32)

InChI Key

LBHMXGNLQGVDKX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC(=O)CCN3C(=O)C=C(C4=CN(N=C43)C5CCCC5)C(F)F

Origin of Product

United States

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